molecular formula C19H29BrN2O B10885904 1'-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4'-bipiperidine

1'-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4'-bipiperidine

Cat. No.: B10885904
M. Wt: 381.3 g/mol
InChI Key: PVVZIKSNMTWZHQ-UHFFFAOYSA-N
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Description

1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to a bipiperidine structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl bromide . This intermediate is then reacted with 3-methyl-1,4’-bipiperidine under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine may involve large-scale bromination and subsequent coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of dehalogenated or hydroxylated products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(5-Bromo-2-methoxybenzyl)-3-methyl-1,4’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying specific molecular interactions and developing new therapeutic agents.

Properties

Molecular Formula

C19H29BrN2O

Molecular Weight

381.3 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C19H29BrN2O/c1-15-4-3-9-22(13-15)18-7-10-21(11-8-18)14-16-12-17(20)5-6-19(16)23-2/h5-6,12,15,18H,3-4,7-11,13-14H2,1-2H3

InChI Key

PVVZIKSNMTWZHQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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